molecular formula C8H11ClFN B3120966 1-(3-Fluorophenyl)ethanamine hydrochloride CAS No. 276875-50-4

1-(3-Fluorophenyl)ethanamine hydrochloride

Cat. No. B3120966
M. Wt: 175.63 g/mol
InChI Key: RKALWMOKWLLQMU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)ethanamine hydrochloride is a chemical compound with the CAS Number: 321429-49-6. It has a molecular weight of 175.63 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of 1-(3-Fluorophenyl)ethanamine hydrochloride is C8H11ClFN . The Inchi Code is 1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 .


Physical And Chemical Properties Analysis

1-(3-Fluorophenyl)ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 175.63 . The compound should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthetic Applications in Drug Development

  • It has been utilized in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist, demonstrating a unique and highly stereoselective process (Brands et al., 2003).

Antimicrobial and Antifungal Properties

  • Novel amides derived from 1-(3-Fluorophenyl)ethanamine have shown antimicrobial and antifungal activity, comparable to some medicinal standards (Pejchal et al., 2015).

Analytical Chemistry and Sensor Development

  • The compound has been involved in studies for the development of fluorometric sensors, demonstrating selective quenching behavior in the presence of certain metal ions (Wanichacheva et al., 2010).

Potential in Antiarrhythmic Drug Development

  • Derivatives of 1-(3-Fluorophenyl)ethanamine have been synthesized and studied for their antiarrhythmic activity, with some compounds progressing to clinical trials (Glushkov et al., 2011).

Ligand Development in Inorganic Chemistry

  • It has been used in the synthesis of chiral, conformationally mobile tripodal ligands, highlighting its potential in the development of complex metal-ligand structures (Canary et al., 1998).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(3-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKALWMOKWLLQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L DeSelm, B Huck, R Lan, C Neagu… - Journal of Medicinal …, 2021 - ACS Publications
Herein, we report the discovery of a novel class of quinazoline carboxamides as dual p70S6k/Akt inhibitors for the treatment of tumors driven by alterations to the PI3K/Akt/mTOR (PAM) …
Number of citations: 6 pubs.acs.org

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